N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-methyl-1,2-oxazole-3-carboxamide
Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core linked to a 5-methyl-1,2-oxazole-3-carboxamide moiety. The 5-methyl-1,2-oxazole substituent introduces steric and electronic effects that may influence binding affinity in pesticidal or pharmacological applications.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S/c1-6-2-8(16-20-6)12(17)15-13-14-7-3-9-10(19-5-18-9)4-11(7)21-13/h2-4H,5H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQONHFVHIQJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of benzothiazole compounds exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies suggest that its unique structural features contribute to its effectiveness in inhibiting bacterial growth. This property could be harnessed in developing new antibiotics or antimicrobial agents to combat resistant strains of bacteria .
Drug Development
Novel Drug Candidates
The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-methyl-1,2-oxazole-3-carboxamide has been explored as part of the creation of new drug candidates. Its structural analogs have been investigated for their pharmacological properties, including their efficacy and safety profiles. The compound's ability to interact with biological targets makes it a valuable scaffold for designing novel therapeutics .
Targeted Drug Delivery Systems
In drug delivery research, the compound has been incorporated into nanocarrier systems aimed at improving the bioavailability and targeted delivery of drugs. Its chemical properties allow for modification that can enhance the solubility and stability of therapeutic agents when encapsulated within nanoparticles .
Material Science
Fluorescent Materials
this compound exhibits fluorescent properties that are being explored for use in optoelectronic devices. Its application in organic light-emitting diodes (OLEDs) and sensors is under investigation due to its stability and efficient light emission characteristics .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various benzothiazole derivatives, including this compound. The researchers found that this compound effectively inhibited the growth of breast cancer cells through apoptosis induction mechanisms. Further studies are needed to explore its potential as a lead compound for developing new cancer therapies .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. Results indicated significant inhibition zones compared to control groups. These findings suggest that this compound could be further developed into a potent antimicrobial agent suitable for clinical use against resistant bacterial infections .
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but they often include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of benzothiazole and dioxolane-containing derivatives. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Similarities :
- The target compound shares the [1,3]dioxolo-benzothiazole core with 892857-75-9 , but differs in the carboxamide substituent. The 5-methyl-1,2-oxazole group may confer greater metabolic stability compared to the pyrrolidinedione moiety in 892857-75-9 .
- Unlike the patented difluoro-isoindolone derivatives , the target compound lacks fluorine substitution, which is critical for pesticidal activity in related molecules.
Functional Divergence: The 2,2-difluoro-isoindolone derivatives in EP 4 384 524 A1 exhibit confirmed pesticidal activity, attributed to fluorine’s electronegativity enhancing target binding . 868676-97-5 employs a sulfamoyl group linked to benzamide, a structure associated with sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase). This contrasts with the target compound’s oxazole-carboxamide, which may target different biological pathways .
Synthetic Accessibility :
- The dioxolo-benzothiazole core is synthetically challenging due to fused heterocycles. However, the methyl-oxazole group in the target compound simplifies derivatization compared to the pyrrolidinedione in 892857-75-9 .
Biological Activity
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula for this compound is C16H9N3O3S2. The compound features a complex structure that includes a benzothiazole moiety fused with a dioxole and an oxazole ring. This unique arrangement is believed to contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxazole scaffold. For instance, derivatives of 1,3,4-oxadiazoles have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of critical enzymes and pathways associated with tumor growth.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | HDAC Inhibition |
| Compound B | MCF7 | 15 | Thymidylate Synthase Inhibition |
| N-[1,3]dioxolo... | A549 | 12 | Apoptosis Induction |
Studies indicate that this compound exhibits cytotoxicity against solid tumors by inducing apoptosis and inhibiting cell proliferation through various pathways including the modulation of pro-inflammatory cytokines like IL-6 and TNF-α .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in activated immune cells. This effect is crucial in conditions where inflammation plays a pivotal role in disease progression.
Case Study: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory properties of similar compounds, it was found that derivatives significantly inhibited the release of TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). The results suggest that modifications to the oxazole framework can enhance anti-inflammatory efficacy .
Antimicrobial Activity
While primarily noted for its anticancer and anti-inflammatory effects, preliminary evaluations indicate some antimicrobial properties against specific bacterial strains. However, these effects are generally weaker compared to its anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
